molecular formula C8H16O3 B079060 Ethyl 2-hydroxy-4-methylvalerate CAS No. 10348-47-7

Ethyl 2-hydroxy-4-methylvalerate

Cat. No. B079060
CAS RN: 10348-47-7
M. Wt: 160.21 g/mol
InChI Key: QRHOWVDPHIXNEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 2-hydroxy-4-methylvalerate and related compounds involves several key steps, including enantioselective hydrogenation and crystallization to achieve high purity and enantiomeric excess. For instance, starting from ethyl 2,4-dioxo-4-phenylbutyrate, enantiomers of six enantiomerically pure α-hydroxy and α-amino acid esters were prepared on a significant scale, highlighting the compound's role in synthesizing homophenylalanine derivatives (Blaser et al., 2003).

Molecular Structure Analysis

The molecular structure of Ethyl 2-hydroxy-4-methylvalerate and derivatives can be elucidated through techniques such as X-ray crystallography. The detailed structural determination aids in understanding the spatial arrangement and molecular interactions critical for its chemical reactivity and properties (Manolov et al., 2012).

Chemical Reactions and Properties

Ethyl 2-hydroxy-4-methylvalerate's chemical reactivity includes its participation in sequential hydrogenation reactions. For example, the hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate yielded ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess, demonstrating its utility in producing high-purity chemical products through controlled reactions (Meng et al., 2008).

Scientific Research Applications

  • Clinical Chemistry and Biochemistry : Ethyl 2-hydroxy-4-methylvalerate has been identified in the study of hydroxylated organic acids derived from branched-chain amino acids in amniotic fluid, suggesting its relevance in clinical diagnostics and metabolic studies (Jakobs, Sweetman, & Nyhan, 1984).

  • Organic Chemistry and Synthesis : This compound plays a role in the methylation reactions of aldehydes and ketones, indicating its importance in synthetic organic chemistry (Kauffmann, Abel, Schreer, & Wingbermühle, 1987).

  • Enzyme Technology : In enzyme technology, it has been utilized in the kinetic resolution of racemic compounds, demonstrating its application in the synthesis of pharmaceutical intermediates (Liese, Kragl, Kierkels, & Schulze, 2002).

  • Food Chemistry and Sensory Analysis : Ethyl 2-hydroxy-4-methylvalerate enantiomers have been studied for their quantitation and sensory evaluation in wine, providing insights into the aroma compounds influencing wine flavor (Gammacurta, Tempère, Marchand, Moine, & Revel, 2018).

  • Pharmacology and Medicinal Chemistry : The compound has been explored in the context of developing solvents and catalysts for various pharmaceutical syntheses, reflecting its utility in medicinal chemistry (Fegyverneki, Orha, Láng, & Horváth, 2010).

  • Biochemistry : Research into the enzymatic activities and kinetics of Ethyl 2-hydroxy-4-methylvalerate-related enzymes contributes to our understanding of metabolic processes and the potential for biotechnological applications (Alvarez, Gelpí, Johnsen, Bernard, Delcour, Clarke, Holbrook, & Cortés, 1997).

properties

IUPAC Name

ethyl 2-hydroxy-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-4-11-8(10)7(9)5-6(2)3/h6-7,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHOWVDPHIXNEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70908443
Record name Ethyl 2-hydroxy-4-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70908443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-hydroxy-4-methylvalerate

CAS RN

10348-47-7
Record name Ethyl 2-hydroxy-4-methylpentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10348-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-hydroxy-4-methylvalerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010348477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-hydroxy-4-methylpentanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-hydroxy-4-methylvalerate
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Record name ETHYL 2-HYDROXY-4-METHYLVALERATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
T Sasaki, N Ochiai, Y Yamazaki, K Sasamoto - Food Chemistry, 2023 - Elsevier
… ethyl mandelate, ethyl 2-hydroxy-4-methylvalerate, and the newly … Ethyl 2-hydroxy-4-methylvalerate, called ethyl leucate, is … The increase in ethyl 2-hydroxy-4-methylvalerate might be …
Number of citations: 3 www.sciencedirect.com
Y Cao, G Xie, C Wu, J Lu - Journal of the Institute of Brewing, 2010 - Wiley Online Library
… These compounds were benzaldehyde, acetaldehyde, ethyl 2-hydroxy-4-methylvalerate, ethyl butyrate, phenyl ethyl isobutyrate, ethyl benzoate, ethyl phenylacetate, methyl …
Number of citations: 89 onlinelibrary.wiley.com
M Wang, Q Zhang, J Yang, J Zhao, C Su… - Journal of the …, 2020 - Wiley Online Library
… From the beginning of the distillation until the end, ethyl 2-hydroxy-4-methylvalerate, ethyl heptanoate and ethyl octanoate were present. Ethyl 2-hydroxy-4-methylvalerate first increased …
Number of citations: 12 onlinelibrary.wiley.com
Z Wang, Y Wang, T Zhu, J Wang, M Huang, J Wei, H Ye… - Food Chemistry, 2022 - Elsevier
… In this study, it was first found by GC–O analysis, that ethyl 2-hydroxy-4-methylvalerate (9), 1,2-dimethoxybenzene (34), and 1,1-diethoxy-3-methylbutane (24) were the aroma-active …
Number of citations: 41 www.sciencedirect.com
T Tamaki, Y Takamiya, T Miyagi, T Nishiya - Journal of fermentation …, 1986 - Elsevier
… Masuda: ethyl 2hydroxy-3-methylbutylate, ethyl 2-hydroxy-3-methylvalerate, ethyl 2-hydroxy-4-methylvalerate, ethyl 9-oxononanoate, ethyl 2-hydroxy-3-phenylpropionate, ethyl …
Number of citations: 22 www.sciencedirect.com
Z Wang, J Wei, Y Wang, T Zhu, M Huang… - Flavour and …, 2022 - Wiley Online Library
… The contents of palmitic acid ethyl ester, ethyl 2-hydroxy-4-methylvalerate, diethyl succinate, 3-methylbutyl lactate, ethyl butyrate, ethyl valerate, ethyl myristate, ethyl benzoate, ethyl …
Number of citations: 7 onlinelibrary.wiley.com
Y Mu, J Huang, R Zhou, S Zhang, H Qin, H Tang… - Food Chemistry, 2023 - Elsevier
… These results suggested that the differences in the content of ethyl 3-methylbutanoate and ethyl 2-hydroxy-4-methylvalerate could be used to discriminate CB from FB and SB, and that …
Number of citations: 1 www.sciencedirect.com
L Zhang, Q Liu, Y Li, S Liu, Q Tu, C Yuan - Current Research in Food …, 2023 - Elsevier
HS-SPME/GC-MS and aroma descriptive analysis were used to gain insights into the volatile and sensory details of 99 red wine samples collected from four varieties in five regions. The …
Number of citations: 6 www.sciencedirect.com
Z Wang, W Hao, J Wei, M Huang, X Zeng, Y Wang… - Food Chemistry: X, 2023 - Elsevier
… The average contents of ethyl isobutyrate, 3-methyl-1-butanol, 1,1-diethoxy-3-methylbutane, diethyl succinate, ethyl 2-hydroxy-4-methylvalerate and ethyl hexanoate in the two kinds of …
Number of citations: 0 www.sciencedirect.com
W Ding, Y Liu, C Peng, X Ye, M Zhang, Z Che… - … Food Research and …, 2021 - Springer
… The compounds that appeared only in the CFD were ethyl lactate, ethyl 2-hydroxy-4-methylvalerate, ethyl heptanoate, ethyl benzoate, diethyl succinate, phenethyl acetate, ethyl caprate…
Number of citations: 8 link.springer.com

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